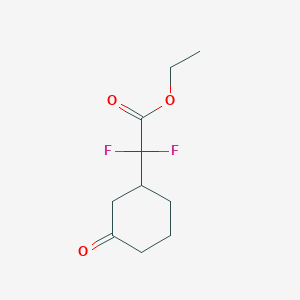

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate is an organic compound with the molecular formula C10H14F2O3 and a molecular weight of 220.22 g/mol . It is a liquid at room temperature and is primarily used in research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate typically involves the reaction of ethyl acetate with 2,2-difluoro-2-(3-oxocyclohexyl)acetic acid under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The product is then purified using techniques such as distillation or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes, leading to changes in metabolic pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards target proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate: A similar compound with a coumarin structure, known for its anti-cancer properties.

Methyl 2,2-difluoro-2-(fluorosulfonyl) acetate: Another fluorinated compound used in high-performance applications.

Uniqueness

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate is unique due to its specific structural features, including the presence of a cyclohexyl ring and two fluorine atoms.

Activité Biologique

Ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate (C10H14F2O3) is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article presents a comprehensive overview of the compound's biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

- Molecular Formula : C10H14F2O3

- Molecular Weight : 220.21 g/mol

- Physical State : Colorless to pale yellow liquid

- Solubility : Moderate solubility in organic solvents

The unique electronic properties imparted by the fluorine atoms enhance the compound's lipophilicity and biological activity, making it an interesting subject for medicinal chemistry research.

This compound has been shown to interact with key cellular pathways that regulate cancer cell proliferation and survival. The primary mechanism involves the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway , which is critical for the anti-cancer activity observed in non-small cell lung cancer (NSCLC) cell lines .

Key Findings:

- Inhibition of Proliferation : The compound significantly inhibits the proliferation of NSCLC cell lines.

- Induction of Apoptosis : It promotes apoptotic pathways leading to increased cell death in malignant cells.

- Cell Cycle Arrest : this compound induces cell cycle arrest, preventing further division of cancer cells .

In Vitro Studies

Research conducted on NSCLC cell lines demonstrated that treatment with this compound resulted in:

- Reduced Migration and Invasion : The compound effectively inhibited both migration and invasion of cancer cells.

- Cell Cycle Analysis : Flow cytometry assays indicated an increase in cells arrested at the G1 phase, suggesting a halt in progression towards DNA synthesis .

In Vivo Studies

Xenograft models utilizing nude mice have shown that administration of this compound resulted in:

- Tumor Growth Suppression : Significant reduction in tumor size compared to control groups.

- Biochemical Markers : Analysis of tumor tissue indicated alterations in biomarkers associated with the PI3K/AKT/mTOR pathway, further confirming the compound's inhibitory effects on tumor growth .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-oxocyclohexanecarboxylate | C10H16O3 | Lacks fluorine; used in similar applications |

| Ethyl 2-fluoroacetate | C4H7FO2 | Contains one fluorine; used in synthetic chemistry |

| Ethyl 2,2-dichloroacetate | C4H6Cl2O2 | Contains chlorine; shows different reactivity |

This compound stands out due to its combination of a cyclohexane ring and difluorinated structure, potentially conferring unique biological properties compared to other structurally similar compounds.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

-

NSCLC Inhibition Study :

- Conducted on various NSCLC cell lines.

- Results indicated effective inhibition of cell proliferation and migration.

- Mechanistic insights revealed involvement of the EGFR/PI3K/AKT/mTOR pathway.

-

Colorectal Cancer Research :

- Investigated for its effects on colorectal cancer cells.

- Findings suggested similar inhibitory effects on malignant behaviors as observed in NSCLC studies.

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-(3-oxocyclohexyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2O3/c1-2-15-9(14)10(11,12)7-4-3-5-8(13)6-7/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVQFBZSFRXWHQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC(=O)C1)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.